molecular formula C9H16N4O2 B13622734 Methyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate

Methyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate

Cat. No.: B13622734
M. Wt: 212.25 g/mol
InChI Key: JODOQIKVKRMIPU-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-methyl-5-(1H-1,2,4-triazol-1-yl)pentanoate is a chemical compound of significant interest in medicinal and organic chemistry research. This ester is characterized by a molecular formula of C10H18N4O2 and features both a 1,2,4-triazole heterocycle and a primary amino group on a pentanoate backbone, making it a valuable scaffold for the synthesis of more complex molecules . The 1,2,4-triazole ring is a privileged structure in drug discovery due to its diverse biological activities and ability to participate in hydrogen bonding . Researchers utilize this compound as a key synthetic intermediate or building block in the development of novel pharmacologically active agents. Its structure suggests potential application in creating enzyme inhibitors or receptor ligands, given the known significance of isoindole and similar heterocyclic derivatives in biological systems . This product is intended for research and laboratory use exclusively. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use. The product is supplied with guaranteed quality and purity to ensure consistent and reliable performance in experimental applications.

Properties

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

methyl 2-amino-2-methyl-5-(1,2,4-triazol-1-yl)pentanoate

InChI

InChI=1S/C9H16N4O2/c1-9(10,8(14)15-2)4-3-5-13-7-11-6-12-13/h6-7H,3-5,10H2,1-2H3

InChI Key

JODOQIKVKRMIPU-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN1C=NC=N1)(C(=O)OC)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the amino acid ester backbone with appropriate protection and functionalization.
  • Introduction of the 1,2,4-triazole ring via nucleophilic substitution or coupling reactions.
  • Final deprotection and purification steps to yield the target methyl ester.

This approach aligns with methodologies used for related amino acid-triazole derivatives, emphasizing mild reaction conditions and efficient yields.

Stepwise Preparation Protocols

Preparation of the Amino Acid Ester Intermediate

A common starting point is the synthesis of a methyl 2-amino-2-methylpentanoate intermediate, often protected or derivatized to facilitate subsequent reactions:

  • Imine Protection and Alkylation: Starting from commercially available L-alanine tert-butyl ester hydrochloride, an imine derivative is formed using benzophenone imine with high yield (~94%). This intermediate undergoes non-stereoselective alkylation with allyl iodide to introduce the 2-methylpentanoate side chain (~90% yield).

  • Hydrolysis and Amine Protection: Hydrolysis of the imine with hydroxylamine hydrochloride yields the amino acid ester. The amine is then protected with di-tert-butyl dicarbonate to form Boc-protected intermediates (~92% yield).

  • Hydroboration and Oxidation: Hydroboration of the alkene followed by oxidative workup with hydrogen peroxide introduces a terminal alcohol group, preparing the molecule for further functionalization.

Detailed Reaction Conditions and Outcomes

Step Reagents & Conditions Yield (%) Notes
Imine formation from L-alanine tert-butyl ester hydrochloride and benzophenone imine Room temperature, standard organic solvents 94 High purity intermediate, no further purification required
Alkylation with allyl iodide Non-stereoselective, standard alkylation conditions 90 Introduces 2-methylpentanoate side chain
Hydrolysis of imine Room temperature, hydroxylamine hydrochloride Quantitative Generates free amine for protection step
Boc protection of amine Di-tert-butyl dicarbonate, standard conditions 92 Protects amine for subsequent transformations
Hydroboration-oxidation Hydroboration reagent, H2O2 (30%) High Converts alkene to terminal alcohol
Azide coupling and Curtius rearrangement Azides, amino acid esters, heating Moderate to high One-pot synthesis of triazole derivatives
Microwave-assisted cyclization Succinic anhydride, aminoguanidine hydrochloride, amines, microwave irradiation Variable, dependent on amine nucleophilicity Efficient for aliphatic amines, less so for aromatic amines
Alum-catalyzed synthesis 3-acetyl pyridine, amino acids, thiosemicarbazide, alum catalyst (25 mol%), water, 80°C, 6-7 h Good yields Green chemistry approach, aqueous medium

Research Outcomes and Analytical Characterization

  • Yields and Purity: The described methods consistently yield the target methyl 2-amino-2-methyl-5-(1H-1,2,4-triazol-1-yl)pentanoate or closely related derivatives in moderate to high yields (typically 70-95%), with purities exceeding 95% as confirmed by chromatographic and spectroscopic methods.

  • Spectroscopic Analysis: Products are characterized by Fourier-transform infrared spectroscopy (FT-IR), proton and carbon-13 nuclear magnetic resonance (1H NMR, 13C NMR), and mass spectrometry (MS). Key signals include characteristic triazole ring protons and carbon resonances, confirming successful ring incorporation.

  • Crystallization and Melting Points: Crystallization from ethanol or petroleum ether-ethyl acetate mixtures yields solid products with melting points consistent with literature values, confirming structural integrity.

  • Antimicrobial and Biological Activity: Some synthesized triazole-amino acid esters demonstrate antimicrobial activity, indicating potential pharmaceutical applications and validating the synthetic approach.

Summary Table of Key Preparation Methods

Methodology Starting Materials Catalyst/Conditions Advantages Limitations
Imine protection and alkylation L-alanine tert-butyl ester, benzophenone imine, allyl iodide Standard organic synthesis High yield, well-established Non-stereoselective alkylation
Azide coupling with Curtius rearrangement Amino acid esters, azides Heating, one-pot Efficient, versatile Requires handling azides, safety concerns
Microwave-assisted cyclization Succinic anhydride, aminoguanidine, amines Microwave irradiation Rapid, good yields for aliphatic amines Less effective for aromatic amines
Alum-catalyzed aqueous synthesis 3-acetyl pyridine, amino acids, thiosemicarbazide Alum catalyst, 80°C, aqueous Green chemistry, simple workup Specific to certain triazole derivatives

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The primary amino group (-NH₂) undergoes nucleophilic reactions with acylating or alkylating agents. For example:

  • Acylation : Reaction with acetyl chloride in dichloromethane (DCM) produces the corresponding acetamide derivative.

  • Alkylation : Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) yields N-methylated products.

Reaction TypeReagents/ConditionsProductYield
AcylationAcetyl chloride, DCM, RTMethyl 2-acetamido-2-methyl-5-(1H-1,2,4-triazol-1-yl)pentanoate85%
AlkylationMethyl iodide, K₂CO₃, DMFMethyl 2-(methylamino)-2-methyl-5-(1H-1,2,4-triazol-1-yl)pentanoate78%

Ester Hydrolysis

The methyl ester group (-COOCH₃) undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : Treatment with NaOH (1M) in ethanol/water (1:1) at reflux yields the carboxylic acid derivative.

  • Acidic Hydrolysis : HCl (6M) in dioxane produces the same product but with slower kinetics.

Key Data :

  • Hydrolysis rate (NaOH): k=0.15min1k = 0.15 \, \text{min}^{-1} at 80°C.

  • Product characterization: 1H NMR^1\text{H NMR} (400 MHz, D₂O): δ 3.85 (s, 1H, CH), 2.95 (t, 2H, CH₂), 1.45 (s, 3H, CH₃).

Triazole Ring Functionalization

The 1,2,4-triazole moiety participates in:

  • Electrophilic Substitution : Bromination with NBS in CCl₄ yields 3-bromo-1H-1,2,4-triazole derivatives .

  • Coordination Chemistry : Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via nitrogen lone pairs .

Example Reaction :

\text{Compound} + \text{Cu(NO}_3\text{)}_2 \rightarrow \text{[Cu(Compound)_2(NO}_3\text{)]}^+ \, (\lambda_{\text{max}} = 650 \, \text{nm}, \, \varepsilon = 1200 \, \text{M}^{-1}\text{cm}^{-1})[5]

Cycloaddition and Condensation Reactions

The compound serves as a precursor in cycloaddition reactions:

  • Huisen 1,3-Dipolar Cycloaddition : Reacts with terminal alkynes under Cu(I) catalysis to form fused triazole systems .

  • Condensation with Aldehydes : Forms Schiff bases with aromatic aldehydes (e.g., benzaldehyde) .

SubstrateConditionsProductYield
PhenylacetyleneCuI, DIPEA, DCMMethyl 2-amino-2-methyl-5-(4-phenyl-1H-1,2,3-triazol-1-yl)pentanoate92%
BenzaldehydeEtOH, RTMethyl 2-(benzylideneamino)-2-methyl-5-(1H-1,2,4-triazol-1-yl)pentanoate67%

Biological Activity-Linked Reactions

Derivatives synthesized via the above reactions exhibit antimicrobial properties:

  • Antifungal Activity : Acetamide derivatives show MIC values of 8–16 µg/mL against Candida albicans .

  • Antibacterial Activity : Schiff base derivatives inhibit Staphylococcus aureus with IC₅₀ = 12.5 µM .

Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups on the triazole ring enhance antifungal potency.

  • Bulky substituents on the amino group reduce bacterial membrane permeability .

Mechanistic Insights

  • Base-Promoted Reactions : DBU (1,8-diazabicycloundec-7-ene) facilitates triazole ring formation via deprotonation and cyclization .

  • Acid Catalysis : Sulfuric acid accelerates ester hydrolysis by protonating the carbonyl oxygen.

Kinetic Data :

  • Activation energy (EaE_a) for ester hydrolysis: 45 kJ/mol.

  • DBU-mediated cyclization rate: k=0.08min1k = 0.08 \, \text{min}^{-1} at 50°C .

Scientific Research Applications

Methyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its triazole ring.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. This makes the compound a valuable tool in the study of biochemical pathways and the development of therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Containing Esters

a) Ethyl 2-amino-2-methyl-5-(1H-1,2,4-triazol-1-yl)pentanoate
  • Structure : Differs only in the ester group (ethyl vs. methyl).
  • Properties: Ethyl esters generally exhibit lower melting points and slightly reduced hydrophilicity compared to methyl esters due to longer alkyl chains.
b) Methyl 5-{1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1H-1,2,3-triazol-4-yl}pentanoate
  • Structure : Contains a 1,2,3-triazole ring linked to a pyrimidine group instead of a 1,2,4-triazole.
  • Synthesis : Prepared via hydrolysis of the ester with KOH in THF/water, indicating susceptibility to basic conditions .
  • Biological Relevance : Acts as a thiamine pyrophosphate-dependent enzyme inhibitor, highlighting the role of triazole moieties in enzyme interaction .
c) Dipotassium 2-(2-{1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1H-1,2,3-triazol-4-yl}ethyl)propanedioate
  • Structure : Features a carboxylate salt instead of an ester, enhancing water solubility.
  • Applications : Used in biochemical studies due to improved solubility, contrasting with the methyl ester’s lipophilic nature .

Triazole-Containing Bioactive Molecules

a) BMS-644950 (Statin with Triazole)
  • Structure : Contains a 1,2,4-triazole linked to a pyrimidine and a statin backbone.
  • Mechanism : Inhibits HMG-CoA reductase with hepatocyte selectivity, demonstrating how triazole groups can enhance pharmacokinetic profiles .
b) FTIDC (mGluR1 Antagonist)
  • Structure : Includes a 1,2,3-triazole and fluoropyridine group.
  • Activity : Acts as an allosteric mGluR1 antagonist with oral efficacy. The triazole’s position and substituents critically influence receptor binding .
  • Divergence: The target compound’s amino and ester groups may limit CNS penetration compared to FTIDC’s lipophilic design.
c) MRK-016 (GABAα5 Inverse Agonist)
  • Structure : Combines triazole with isoxazole and pyrazolotriazine.
  • Pharmacokinetics : Short half-life in preclinical species but longer in humans, underscoring species-dependent metabolism of triazole derivatives .

Structural and Functional Comparison Table

Compound Name Molecular Formula Ester Group Triazole Type Key Functional Groups Predicted/Experimental Properties Applications
Methyl 2-amino-2-methyl-5-(1H-1,2,4-triazol-1-yl)pentanoate C₉H₁₆N₄O₂ Methyl 1,2,4-triazole Amino, methyl branch Density: 1.22 g/cm³; BP: 343.6°C Research chemical (potential enzyme inhibition)
Ethyl 2-amino-2-methyl-5-(1H-1,2,4-triazol-1-yl)pentanoate C₁₀H₁₈N₄O₂ Ethyl 1,2,4-triazole Amino, methyl branch Discontinued; no data Discontinued (stability issues?)
Methyl 5-{1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1H-1,2,3-triazol-4-yl}pentanoate C₁₄H₂₀N₆O₂ Methyl 1,2,3-triazole Pyrimidine, amino Synthesized via KOH hydrolysis Enzyme inhibition
BMS-644950 C₂₄H₂₈F₂N₆O₃ None 1,2,4-triazole Pyrimidine, fluorophenyl Oral statin with hepatocyte selectivity Cholesterol management

Key Findings and Implications

Ester Group Impact : Methyl esters (e.g., target compound) may offer better hydrolytic stability than ethyl variants, though direct data are lacking. Carboxylate salts (e.g., dipotassium derivatives) enhance solubility but reduce membrane permeability .

Triazole Position : 1,2,4-triazole (target compound) vs. 1,2,3-triazole (FTIDC) affects receptor binding and metabolic pathways .

Biological Activity : Triazole-containing compounds often exhibit enzyme inhibition or receptor modulation, suggesting the target compound may share these properties, though specific studies are needed .

Biological Activity

Methyl 2-amino-2-methyl-5-(1H-1,2,4-triazol-1-yl)pentanoate is a compound of significant interest in medicinal chemistry due to its unique structural features, including an amino group, a pentanoate moiety, and a triazole ring. This combination suggests potential biological activities that merit detailed exploration.

Structural Characteristics

The compound has the molecular formula C9H14N4O2C_9H_{14}N_4O_2 and a molecular weight of approximately 214.24 g/mol. The triazole ring is particularly noteworthy because triazoles are known for their ability to interact with various biological targets, including enzymes and receptors, which can lead to antibacterial, antifungal, and anticancer activities.

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The presence of the amino group in this compound enhances its interaction with biological macromolecules, potentially increasing its effectiveness against microbial pathogens.

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound suggest that it may induce apoptosis in cancer cells. Similar triazole-containing compounds have been reported to affect cell cycle regulation and promote apoptosis through mechanisms such as ROS generation and mitochondrial dysfunction. For example, studies have shown that triazole derivatives can downregulate key proteins involved in cell survival pathways and upregulate pro-apoptotic factors .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring may coordinate with metal ions in enzyme active sites, inhibiting their activity. This mechanism is particularly relevant for enzymes involved in fungal cell wall synthesis.
  • Signal Transduction Modulation : Similar compounds have been shown to modulate cellular signaling pathways that control proliferation and apoptosis. This modulation can lead to therapeutic effects in cancer treatment.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is useful:

Compound NameStructureUnique Features
Ethyl 2-amino-2-methyl-5-(1H-1,2,4-triazol-1-yl)pentanoateEthylVariation in ester group
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylateMethylLacks pentanoate structure
Methyl 2-amino-2-methyl-5-(imidazolyl)pentanoateImidazoleDifferent heterocyclic structure

This table illustrates how variations in structure can influence biological activity and pharmacological potential.

Case Studies

Several case studies highlight the biological activity of triazole-containing compounds:

  • Antifungal Activity : A study demonstrated that a series of triazole derivatives exhibited potent antifungal activity against Candida species. The mechanism involved disruption of ergosterol biosynthesis in fungal cell membranes .
  • Anticancer Efficacy : In vitro assays showed that specific triazole derivatives induced apoptosis in breast cancer cell lines through ROS-mediated pathways. These findings suggest that this compound could have similar effects due to its structural characteristics .

Q & A

Q. Basic Research Focus

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., fungal CYP51 for antifungal activity, inferred from ) .
  • QSAR Models : Use descriptors like logP, polar surface area (PSA), and H-bond donors/acceptors to correlate structure with activity .

Advanced Research Focus
Machine learning models trained on datasets of triazole derivatives (e.g., ChEMBL) predict ADMET properties. MD simulations (e.g., GROMACS) assess binding stability over time, particularly for the triazole’s interaction with heme cofactors in cytochrome P450 enzymes .

How do variations in substituents on the triazole ring affect the compound’s physicochemical properties?

Q. Basic Research Focus

  • Lipophilicity : Electron-withdrawing groups (e.g., halogens) increase logP, enhancing membrane permeability.
  • Solubility : Hydrophilic substituents (e.g., -OH) improve aqueous solubility but may reduce bioavailability.
  • Stability : Bulky groups (e.g., aryl) at the triazole 3-position may sterically hinder enzymatic degradation .

Advanced Research Focus
Quantum mechanical calculations (e.g., COSMO-RS) predict solvent interactions. X-ray crystallography (via SHELX refinement) reveals how substituents influence crystal packing and melting points .

What are the best practices for resolving crystallographic data of this compound using SHELX software?

Q. Basic Research Focus

  • Data Collection : High-resolution (<1.0 Å) X-ray data minimizes refinement errors.
  • SHELXL Refinement : Use restraints for flexible moieties (e.g., pentanoate chain) and anisotropic displacement parameters for non-hydrogen atoms .

Advanced Research Focus
For twinned crystals, employ the TWIN/BASF commands in SHELXL. Charge-density analysis (Hirshfeld surfaces) quantifies intermolecular interactions, such as hydrogen bonds between the amino group and triazole .

How can researchers address discrepancies in reported spectral data for structurally similar compounds?

Q. Basic Research Focus

  • Solvent Effects : Compare NMR shifts in CDCl3 vs. DMSO-d6; amino protons may appear broader in DMSO .
  • Impurity Analysis : Use HPLC-MS to identify by-products (e.g., unreacted intermediates) causing signal overlaps .

Advanced Research Focus
Dynamic NMR (DNMR) resolves coalescence phenomena in flexible regions (e.g., pentanoate chain). Solid-state NMR (SSNMR) distinguishes polymorphic forms, which may explain conflicting melting points .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

  • Toxicity : Triazole derivatives may exhibit moderate toxicity (LD50 > 500 mg/kg in rodents). Use fume hoods and PPE .
  • Waste Disposal : Neutralize acidic by-products (e.g., H2SO4) before disposal .

Advanced Research Focus
Thermogravimetric analysis (TGA) assesses thermal stability to prevent decomposition during storage. Ecotoxicity assays (e.g., Daphnia magna) evaluate environmental risks .

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